

Application Notes and Protocols for In Vivo Cell Tracking Using CFDA-SE

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Compound of Interest

Compound Name: 5-(6)-Carboxyfluorescein diacetate

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Introduction to CFDA-SE for In Vivo Cell Tracking

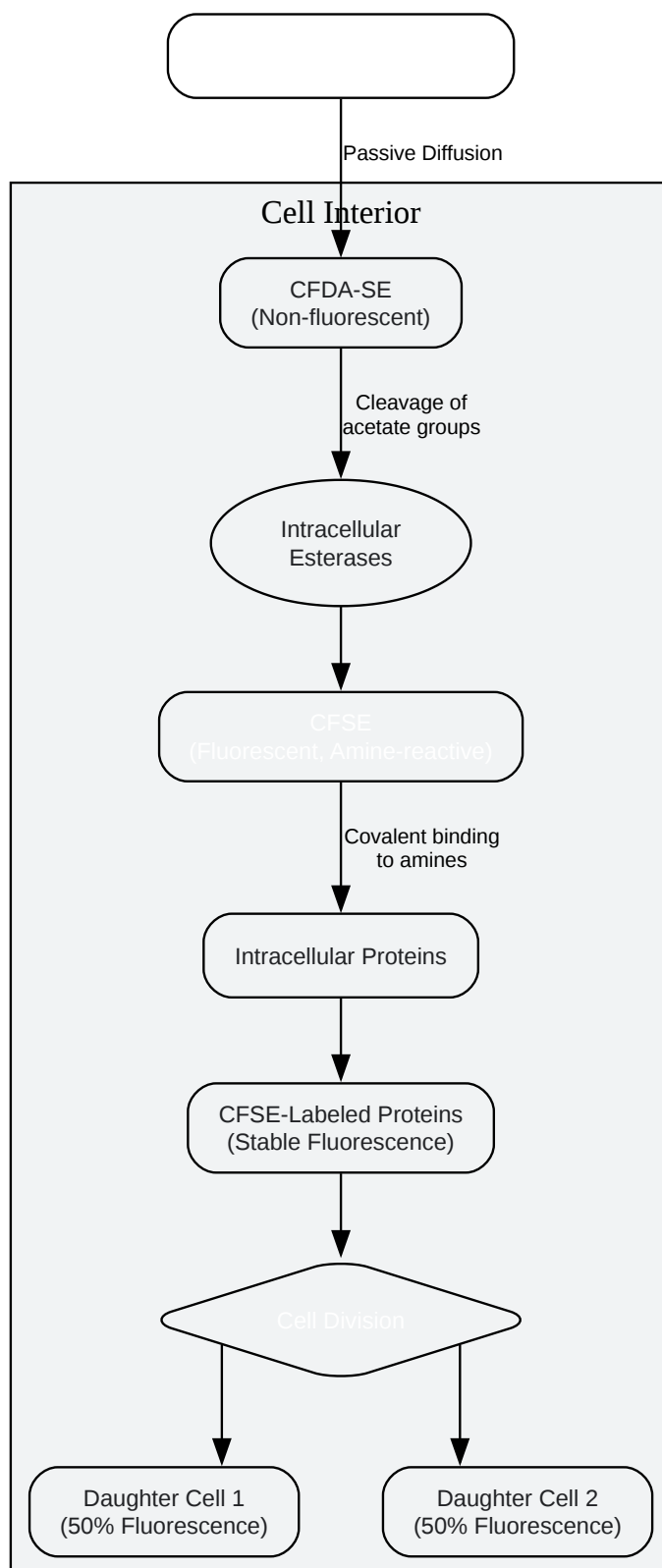
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a highly effective fluorescent dye for labeling and tracking cells in vivo.[1][2] Its cell permeability and covalent binding to intracellular proteins ensure stable, long-term labeling with minimal transfer between cells.[3][4] This makes CFDA-SE an invaluable tool for studying cell migration, proliferation, and fate in a living organism.[5][6]

Principle of Action:

CFDA-SE is a non-fluorescent and cell-permeable compound. Once inside a cell, intracellular esterases cleave the acetate groups, converting it into the fluorescent and amine-reactive molecule, carboxyfluorescein succinimidyl ester (CFSE).[7][8] CFSE then covalently binds to intracellular proteins.[3] This stable fluorescent label is inherited by daughter cells upon cell division, with the fluorescence intensity halving with each division. This property allows for the quantitative analysis of cell proliferation over time.[9][10]

Mechanism of CFDA-SE Labeling and Proliferation Tracking

The following diagram illustrates the mechanism of CFDA-SE action from cell entry to proliferation analysis.



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Caption: Mechanism of CFDA-SE cell labeling and fluorescence inheritance.

Experimental Protocols

Reagent Preparation and Storage

CFDA-SE Stock Solution (5 mM):

- Bring the vial of lyophilized CFDA-SE to room temperature before opening.
- Add anhydrous dimethyl sulfoxide (DMSO) to the vial to create a 5 mM stock solution. For example, add 179 μ L of DMSO to a 500 μ g vial of CFDA-SE (MW ~557 g/mol).[\[3\]](#)
- Vortex briefly to dissolve the powder completely.
- Aliquot the stock solution into single-use, light-protected tubes and store at -20°C, preferably with a desiccant.[\[11\]](#)[\[12\]](#)
- The stock solution is stable for up to 2 months. A decrease in labeling efficiency may indicate hydrolysis of the CFDA-SE.[\[12\]](#)

CFDA-SE Working Solution (0.5 - 10 μ M):

- Immediately before use, dilute the 5 mM CFDA-SE stock solution to the desired final concentration in sterile, serum-free phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).[\[11\]](#)[\[12\]](#) Do not use amine-containing buffers like Tris.[\[3\]](#)
- The optimal concentration should be determined empirically for each cell type and application, typically ranging from 0.5 to 10 μ M.[\[3\]](#)[\[12\]](#)

Cell Labeling Protocol for In Vivo Injection

- Prepare a single-cell suspension of the desired cells at a concentration of 1×10^6 to 5×10^7 cells/mL in pre-warmed (37°C) serum-free PBS or HBSS.[\[11\]](#)[\[12\]](#) Ensure there are no cell clumps.
- Add an equal volume of the 2X CFDA-SE working solution to the cell suspension to achieve the final desired labeling concentration.
- Gently mix and incubate the cells for 10-20 minutes at 37°C, protected from light.[\[3\]](#)

- To stop the labeling reaction, add 5 volumes of cold complete culture medium (containing at least 10% fetal bovine serum) and incubate for 5 minutes on ice.[\[12\]](#)
- Pellet the cells by centrifugation (e.g., 300-400 x g for 5 minutes).
- Wash the cells three times with complete culture medium to remove any unbound dye.[\[12\]](#)
- After the final wash, resuspend the cells in an appropriate buffer or medium for in vivo injection (e.g., sterile PBS).
- Determine cell viability using a suitable method (e.g., trypan blue exclusion or a viability dye).

In Vivo Administration of Labeled Cells

- Resuspend the final cell pellet in a sterile, pyrogen-free injection vehicle (e.g., PBS or saline) at the desired concentration for injection.
- The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) will depend on the experimental model and the target organ.
- Inject the labeled cells into the recipient animals according to your established protocol.

In Vivo Tracking and Data Acquisition

Flow Cytometry Analysis of Tissues

This is the most common method for quantifying CFDA-SE labeled cells in vivo.

Protocol for Preparing Single-Cell Suspensions from Spleen or Lymph Nodes:

- At the desired time points post-injection, euthanize the animals and harvest the tissues of interest (e.g., spleen, lymph nodes, liver, lungs).
- Place the tissue in a petri dish with cold PBS or RPMI medium.
- Mechanically dissociate the tissue by gently teasing it apart with forceps or by pressing it through a 70 μ m cell strainer using the plunger of a syringe.
- Collect the cell suspension in a 50 mL conical tube.

- Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.
- If red blood cell lysis is required (especially for spleen and liver), resuspend the pellet in a red blood cell lysis buffer and incubate according to the manufacturer's instructions.
- Wash the cells with PBS or FACS buffer (PBS with 1-2% FBS).
- Count the viable cells and adjust the concentration for flow cytometry staining.
- The CFDA-SE signal is typically detected in the FITC channel (excitation ~488 nm, emission ~521 nm).^[1]

Histological Analysis

Immunohistochemistry/Immunofluorescence of Paraffin-Embedded Tissues:

- Harvest tissues and fix them in 10% neutral buffered formalin for 24-48 hours.
- Process the tissues through graded alcohols and xylene, and embed in paraffin wax.^[13]
- Cut 5 µm sections and mount them on charged slides.^[13]
- Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.^[13]
- Perform antigen retrieval if necessary for other markers.
- The native CFSE fluorescence can often be visualized directly. If the signal is weak, an anti-fluorescein antibody can be used for amplification, followed by a fluorescently labeled secondary antibody.
- Counterstain with a nuclear stain like DAPI.
- Mount the slides with an anti-fade mounting medium and visualize using a fluorescence microscope.

In Vivo Imaging

Whole-body imaging of CFDA-SE labeled cells is challenging due to the high autofluorescence of tissues in the green spectrum and the limited tissue penetration of the emitted light.

Therefore, CFDA-SE is not the ideal probe for deep tissue in vivo imaging. Modalities like bioluminescence imaging (BLI) or magnetic resonance imaging (MRI) with appropriate contrast agents are more suitable for whole-body cell tracking.[14][15] However, for superficial applications or ex vivo organ imaging, systems like the IVIS can be used to detect the fluorescent signal.[16]

Data Presentation and Interpretation

Quantitative data from in vivo CFDA-SE tracking experiments can be presented in tabular format for clear comparison.

Table 1: Biodistribution of CFDA-SE Labeled T-cells in Different Organs Over Time

Time Point	Spleen (% of CFDA-SE+ cells)	Liver (% of CFDA-SE+ cells)	Lungs (% of CFDA-SE+ cells)	Blood (% of CFDA-SE+ cells)
1 hour	5.2 ± 0.8	15.6 ± 2.1	45.3 ± 5.4	33.9 ± 4.5
24 hours	25.8 ± 3.2	8.1 ± 1.5	5.7 ± 1.1	60.4 ± 7.8
72 hours	40.1 ± 4.5	3.2 ± 0.9	1.2 ± 0.4	55.5 ± 6.9
7 days	35.5 ± 3.9	1.5 ± 0.5	0.5 ± 0.2	62.5 ± 8.1

Data are presented as mean ± standard deviation and are hypothetical examples based on typical experimental outcomes.

Table 2: Proliferation of CFDA-SE Labeled Lymphocytes in Spleen

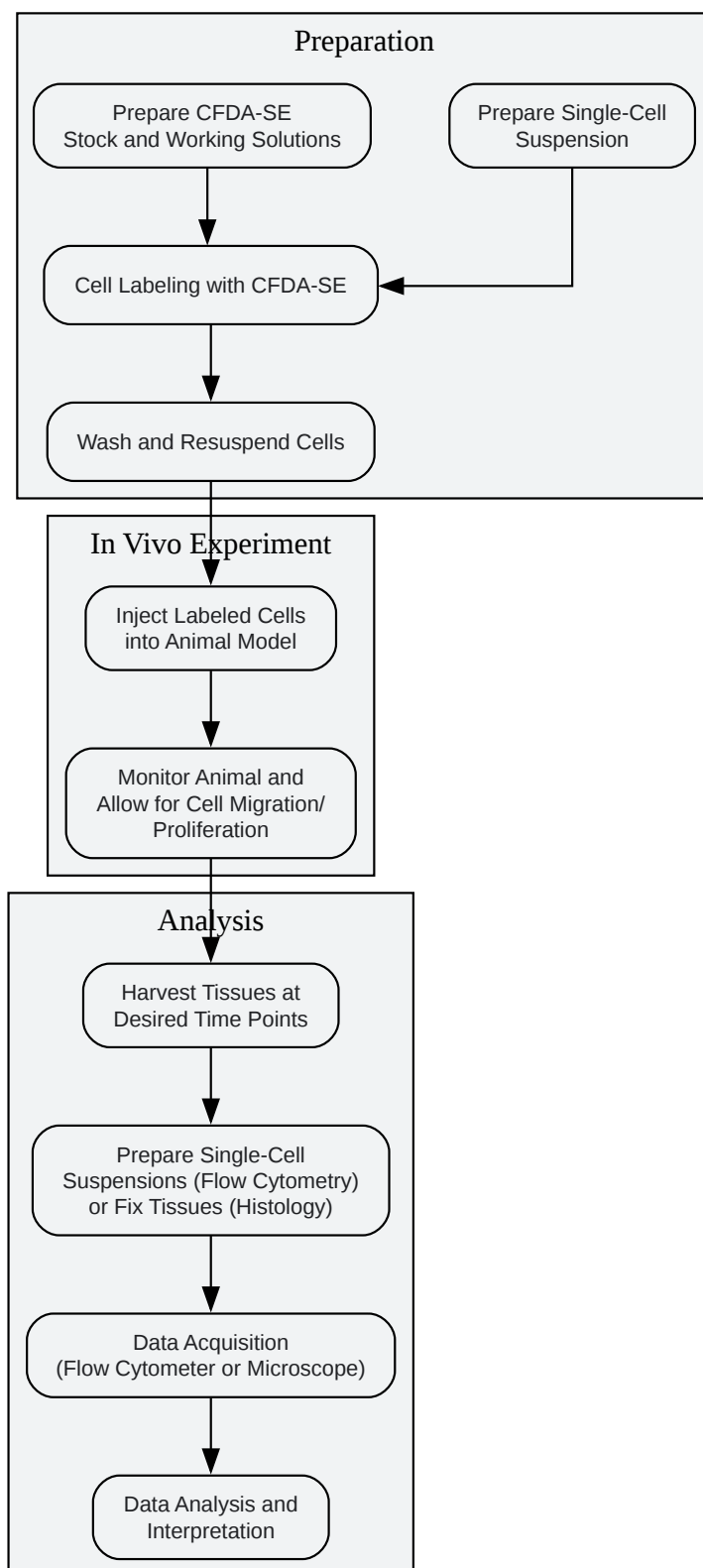
Generation	Day 3 (% of CFDA-SE+ cells)	Day 5 (% of CFDA-SE+ cells)	Day 7 (% of CFDA-SE+ cells)
0 (Undivided)	85.2 ± 5.1	60.7 ± 4.8	35.1 ± 3.9
1	10.3 ± 1.5	25.3 ± 3.1	30.2 ± 3.5
2	3.1 ± 0.8	10.1 ± 1.9	20.5 ± 2.8
3	1.4 ± 0.5	3.9 ± 1.1	14.2 ± 2.1

Data are presented as mean \pm standard deviation and are hypothetical examples based on typical experimental outcomes.

Experimental Workflow and Troubleshooting

Overall Experimental Workflow

The following diagram outlines the complete workflow for an in vivo cell tracking experiment using CFDA-SE.



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Caption: Experimental workflow for in vivo cell tracking with CFDA-SE.

Troubleshooting

Issue	Possible Cause	Recommendation
Low/No Fluorescence Signal	Inactive CFDA-SE due to hydrolysis.	Prepare fresh stock solution from a new vial. Store aliquots properly at -20°C with desiccant. [12]
Suboptimal labeling concentration.	Titrate the CFDA-SE concentration for your specific cell type. [12]	
Presence of serum or amine-containing buffers during labeling.	Use serum-free and amine-free buffers (e.g., PBS) for labeling.	
High Cell Death	CFDA-SE toxicity at high concentrations.	Use the lowest effective concentration of CFDA-SE. Perform a dose-response curve to assess toxicity. [12]
Harsh labeling or washing conditions.	Handle cells gently during labeling and washing steps.	
High Background Fluorescence	Incomplete removal of unbound dye.	Ensure thorough washing of cells after the labeling step. [12]
Broad CFDA-SE Peak in Flow Cytometry	Heterogeneous cell population.	If possible, start with a more homogeneous cell population.
Uneven labeling.	Ensure cells are in a single-cell suspension and well-mixed during labeling.	

Conclusion

CFDA-SE is a robust and widely used tool for in vivo cell tracking, providing valuable insights into cell migration, proliferation, and survival. By following these detailed protocols and considering the key aspects of data acquisition and analysis, researchers can effectively utilize

CFDA-SE to advance their understanding of cellular dynamics in a variety of biological and disease models.

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